molecular formula C12H14N4O B2375346 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide CAS No. 1489360-97-5

4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide

Cat. No.: B2375346
CAS No.: 1489360-97-5
M. Wt: 230.271
InChI Key: OBEPZLRMYQNYSW-UHFFFAOYSA-N
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Description

4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide is a heterocyclic compound with a pyrazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide typically involves the reaction of hydrazine derivatives with β-dicarbonyl compounds. One common method includes the cyclization of N-phenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. Subsequent methylation and amination steps yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N-phenyl-1H-pyrazole-3-carboxamide
  • 4-Amino-N,1-dimethyl-1H-pyrazole-3-carboxamide
  • 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-5-carboxamide

Uniqueness

4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl and phenyl substitutions enhance its stability and reactivity compared to other similar compounds .

Properties

IUPAC Name

4-amino-N,1-dimethyl-N-phenylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-15-8-10(13)11(14-15)12(17)16(2)9-6-4-3-5-7-9/h3-8H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEPZLRMYQNYSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)N(C)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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